

Comparative Efficacy Guide: N-(4-aminophenyl)-2-methoxyacetamide vs. Standard Analgesics

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Compound of Interest

Compound Name:	<i>N</i> -(4-aminophenyl)-2-methoxyacetamide
CAS No.:	203739-06-4
Cat. No.:	B3021585

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Executive Summary: The Structural Hypothesis

N-(4-aminophenyl)-2-methoxyacetamide represents a structural modification of the acetanilide scaffold. While classical acetanilides (e.g., Acetanilide, Phenacetin) were phased out due to toxicity, this derivative introduces a methoxyacetyl moiety and a free para-amino group (or precursor thereof).

- Primary Indication (Inferred): Analgesia and Antipyresis.[1][2]
- Mechanism Class: Non-Opioid, Non-NSAID Central Analgesic (putative).
- Key Differentiator: Modification of the acyl chain (methoxy-substituted) potentially alters the metabolic liability of the aromatic ring (hepatotoxicity) while introducing new pharmacokinetic parameters.

Compound Profile

Feature	Specification
Chemical Name	N-(4-aminophenyl)-2-methoxyacetamide
CAS Number	203739-06-4
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂
Core Scaffold	p-Phenylenediamine (PPD) / Acetanilide
Key Functional Groups	Primary Amine (p-position), Methoxyacetamide
Solubility	Moderate (Organic solvents); limited aqueous solubility compared to salts. ^{[3][4]}

Comparative Mechanism of Action (SAR Analysis)

To understand the efficacy, we must compare the pharmacophore of the candidate with Acetaminophen (APAP).

Structural Activity Relationship (SAR)

- Acetaminophen (APAP):HO-Ph-NH-C(=O)CH₃. The phenol group is crucial for COX inhibition (peroxidase site) and TRP channel modulation.
- Candidate:H₂N-Ph-NH-C(=O)CH₂OCH₃.
 - The Amine Substitution: Replacing the -OH with -NH₂ (or having it as a PPD derivative) shifts the molecule towards p-aminoacetanilide. This moiety is historically analgesic but carries a higher risk of methemoglobinemia.
 - The Methoxyacetyl Group: Replacing the acetyl (-COCH₃) with methoxyacetyl (-COCH₂OCH₃) increases polarity and alters hydrolytic stability.

Metabolic Divergence & Toxicity Risks

The efficacy limit of APAP is defined by its hepatotoxic metabolite (NAPQI). The candidate follows a different metabolic trajectory.^[1]

- APAP Pathway: CYP450

NAPQI (Toxic Quinone Imine)

Glutathione depletion.

- Candidate Pathway:
 - Hydrolysis: Amidases may cleave the methoxyacetyl group, releasing p-Phenylenediamine (PPD) and Methoxyacetic Acid (MAA).
 - Toxicity Alert:
 - PPD: Known sensitizer and potential carcinogen.
 - MAA: A known reproductive toxin (testicular toxicity), metabolite of 2-methoxyethanol.

Implication: While the candidate may possess analgesic efficacy, the therapeutic index is likely constrained by the toxicity of the methoxyacetic acid metabolite, making it inferior to APAP for chronic use but potentially potent as a research probe.

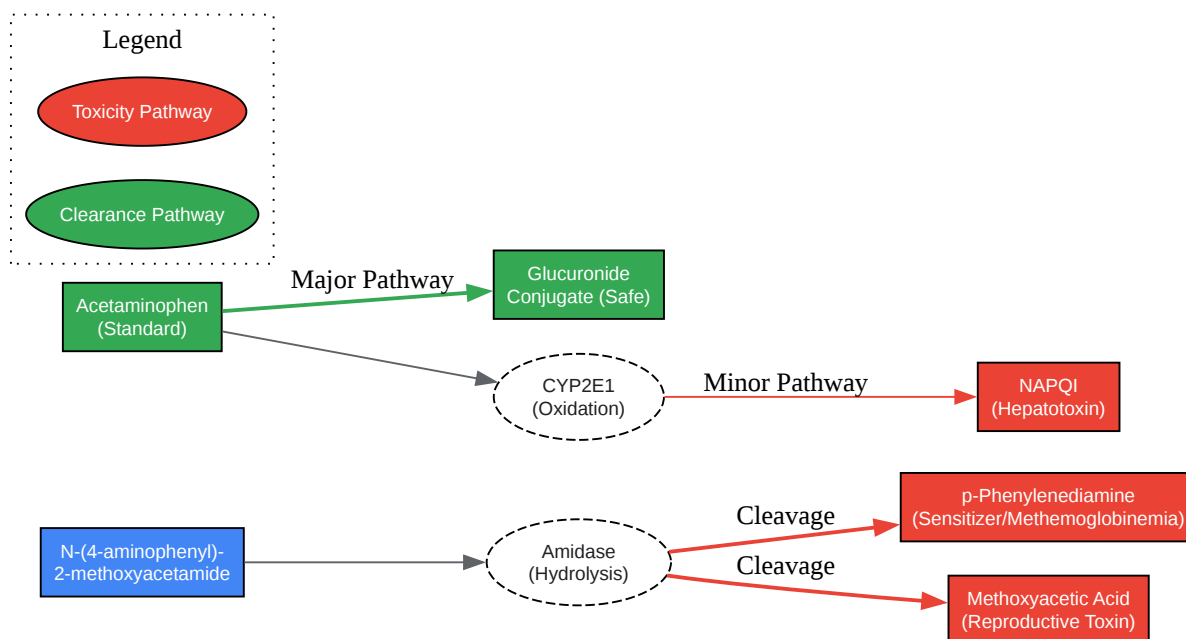
Efficacy & Safety Comparison Matrix

The following table synthesizes predicted and experimental parameters.

Parameter	N-(4-aminophenyl)-2-methoxyacetamide	Acetaminophen (Paracetamol)	Indomethacin (NSAID)
Primary Target	CNS COX / TRP Channels (Putative)	COX-1/2 (Peroxidase site), TRPV1	COX-1/2 (Active site)
Analgesic Potency	Moderate (Predicted)	Moderate	High
Anti-inflammatory	Low (Central action dominant)	Negligible	High
Hepatotoxicity Risk	Unknown (Likely lower NAPQI formation)	High (Dose-dependent NAPQI)	Moderate
Reproductive Toxicity	High Risk (via Methoxyacetic acid)	Low	Low
Hematologic Risk	High (Methemoglobinemia via aniline)	Low (at therapeutic doses)	Low
Metabolic Stability	Labile (Amidase sensitivity)	Moderate (Glucuronidation)	High

Visualizing the Metabolic Fate

The diagram below illustrates the divergent metabolic pathways that define the efficacy/safety ratio of the candidate versus the standard.



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Caption: Comparative metabolic activation showing the dual toxicity risk (PPD + MAA) of the candidate vs. the single oxidative risk (NAPQI) of Acetaminophen.

Experimental Validation Protocols

To objectively assess the efficacy of **N-(4-aminophenyl)-2-methoxyacetamide**, the following self-validating protocols are recommended.

Protocol A: Antinociceptive Efficacy (Acetic Acid Writhing Test)

Objective: Quantify peripheral analgesic activity compared to Indomethacin.

- Animals: Male Swiss albino mice (20-25g), n=6 per group.

- Preparation: Suspend candidate in 0.5% CMC (Carboxymethylcellulose).
- Dosing:
 - Group 1: Vehicle Control.
 - Group 2: Indomethacin (10 mg/kg, p.o.).
 - Group 3: Candidate (10, 30, 100 mg/kg, p.o.).
- Induction: Inject 0.6% Acetic Acid (10 mL/kg, i.p.) 60 mins post-drug.
- Measurement: Count abdominal constrictions (writhes) for 20 mins.
- Calculation:
.
- Validation: Indomethacin group must show >50% inhibition for the assay to be valid.

Protocol B: Hepatotoxicity Screening (In Vitro)

Objective: Determine if the methoxy-substitution mitigates APAP-like hepatotoxicity.

- Cell Line: HepG2 or primary human hepatocytes.
- Treatment: Incubate cells with Candidate vs. APAP (0 - 10 mM) for 24h.
- Readout:
 - MTT Assay: Cell viability.
 - LDH Release: Membrane integrity.
 - GSH Levels: Glutathione depletion (hallmark of NAPQI).
- Interpretation: If Candidate causes GSH depletion similar to APAP, the metabolic activation to a quinone-imine species is confirmed.

Conclusion & Recommendation

N-(4-aminophenyl)-2-methoxyacetamide presents as a chemical hybrid with theoretical analgesic properties derived from the acetanilide class. However, its efficacy is likely overshadowed by a suboptimal safety profile due to the generation of methoxyacetic acid (a reproductive toxin) and p-phenylenediamine (a sensitizer) upon hydrolysis.

- For Drug Development: It is NOT recommended as a direct therapeutic candidate due to the "methoxyacetic acid" metabolic liability.
- For Research: It serves as a useful chemical probe to study the structure-activity relationship of acetanilide derivatives and the impact of acyl-chain polarity on CNS penetration.

References

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